molecular formula C19H28N2O2S B5563899 2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole

2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole

Cat. No.: B5563899
M. Wt: 348.5 g/mol
InChI Key: NVSUEFIODIBPLZ-UHFFFAOYSA-N
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Description

2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole is a complex organic compound characterized by its unique structure, which includes a sulfonylimidazole core substituted with a 2,4,6-tri(propan-2-yl)phenyl group

Preparation Methods

The synthesis of 2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole typically involves multiple steps, starting with the preparation of the sulfonylimidazole core. The synthetic route may include:

    Formation of the Imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the imidazole core using reagents such as sulfonyl chlorides in the presence of a base.

    Substitution with the 2,4,6-tri(propan-2-yl)phenyl Group: This final step can be accomplished through a Friedel-Crafts alkylation reaction, where the imidazole core is reacted with 2,4,6-tri(propan-2-yl)benzene in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on target molecules. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole can be compared with other sulfonylimidazole derivatives, such as:

    This compound: Similar in structure but with different substituents on the phenyl ring.

    This compound: Differing in the position of the methyl group or the nature of the sulfonyl substituent.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with other molecules.

Properties

IUPAC Name

2-methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-12(2)16-10-17(13(3)4)19(18(11-16)14(5)6)24(22,23)21-9-8-20-15(21)7/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSUEFIODIBPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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